An In-depth Technical Guide to Aminooxy-PEG2-azide: Properties, Stability, and Applications
An In-depth Technical Guide to Aminooxy-PEG2-azide: Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of Aminooxy-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
Aminooxy-PEG2-azide is a heterobifunctional crosslinker featuring an aminooxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-aminooxy)ethoxy)ethoxy)-2-azidoethane | [3] |
| CAS Number | 1043426-13-6 | [3] |
| Molecular Formula | C6H14N4O3 | [3] |
| Molecular Weight | 190.2 g/mol | |
| Purity | Typically >95% | |
| Appearance | Colorless to light yellow liquid or oil | - |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Functional Group Reactivity and Signaling Pathways
The utility of Aminooxy-PEG2-azide stems from the distinct reactivity of its two functional groups, enabling a variety of bioconjugation strategies.
Aminooxy Group: Oxime Ligation
The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The reaction is fastest at a slightly acidic pH of approximately 4.5, which facilitates the dehydration of the hemiaminal intermediate. However, the reaction still proceeds efficiently at neutral pH (6.5-7.5), which is often necessary for biological applications.
Azide Group: Bioorthogonal Click Chemistry
The azide group is a key functional group for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal (i.e., they do not interfere with native biological processes). Aminooxy-PEG2-azide can participate in two main types of click chemistry:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted-1,2,3-triazole.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, which is advantageous for in vivo applications where copper can be cytotoxic.
Stability Profile
The stability of Aminooxy-PEG2-azide and its conjugates is a critical consideration for its storage and application.
Chemical Stability of the Linker
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Storage: For long-term storage, it is recommended to store Aminooxy-PEG2-azide at -20°C in a dry, dark environment, where it is stable for months to years. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. Aminooxy compounds are generally reactive and sensitive, and immediate use (within 1 week) after preparation of a solution is often recommended.
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pH Stability: The linker itself is generally stable across a range of pH values typically used in bioconjugation. However, extreme pH conditions should be avoided.
Stability of the Conjugated Linkages
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Oxime Bond Stability: The oxime bond formed via the aminooxy group is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH. The rate of hydrolysis is acid-catalyzed, meaning the bond is less stable at lower pH. Studies have shown that the half-life of an oxime bond can be orders of magnitude longer than that of a hydrazone bond under similar conditions.
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Triazole Ring Stability: The 1,2,3-triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage under a wide range of chemical and biological conditions.
| Linkage | pH Stability | Thermal Stability | Notes |
| Oxime | Highly stable at neutral and basic pH; less stable at acidic pH (acid-catalyzed hydrolysis). | Generally stable under physiological conditions. | Significantly more stable than imine and hydrazone linkages. |
| 1,2,3-Triazole | Highly stable across a wide pH range. | Very high thermal stability. | Considered a biologically inert and robust linkage. |
Experimental Protocols
The following are generalized protocols for the use of Aminooxy-PEG2-azide in bioconjugation. Optimization may be required for specific applications.
General Workflow for Two-Step Bioconjugation
This workflow illustrates the sequential conjugation of two different molecules (Molecule A with an aldehyde/ketone and Molecule B with an alkyne/cyclooctyne) using Aminooxy-PEG2-azide.
